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Compound of Interest

Acetanilide, 3'-acetamido-4'-
Compound Name:
allyloxy-

Cat. No.: B019204

Anwendung: Diese Methode wird zur Quantifizierung von 3'-Acetamido-4'-hydroxyacetanilid
(dem de-allylierten Metaboliten) in biologischen Matrizes eingesetzt. Die Silylierung der
resultierenden phenolischen Hydroxylgruppe und des Amid-Wasserstoffs erhéht die
Flichtigkeit und thermische Stabilitat der Verbindung und verbessert so die Peakform und
Empfindlichkeit bei der GC-MS-Analyse.[1][2]

Experimentelles Protokoll:
Teil A: Palladium-katalysierte Deallylierung[3]

o Reaktionsaufbau: In einem 10-ml-Reaktionsgefald werden 1 mg 3'-Acetamido-4'-
allyloxyacetanilid in 2 ml Tetrahydrofuran (THF) gelost.

 Katalysatorzugabe: Es werden 0,1 Aquivalente Tetrakis(triphenylphosphin)palladium(0) und
3 Aquivalente Phenylsilan zu der Lésung gegeben.

o Reaktion: Die Mischung wird 2 Stunden lang bei Raumtemperatur unter einer inerten
Atmosphare (Stickstoff oder Argon) gerihrt.

o Aufarbeitung: Das Losungsmittel wird unter reduziertem Druck entfernt. Der Rickstand wird
in 5 ml Diethylether gel6st und dreimal mit 5 ml 1 M Salzs&ure und anschlieRend einmal mit
5 ml Kochsalzlésung gewaschen. Die organische Phase wird Uber wasserfreiem
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Natriumsulfat getrocknet, filtriert und das Lésungsmittel abgedampft, um das rohe 3'-
Acetamido-4'-hydroxyacetanilid zu erhalten.

Teil B: Silylierungs-Derivatisierung

e Probenvorbereitung: Der getrocknete Riickstand aus Teil A wird in einem 2-ml-GC-
Flaschchen rekonstituiert.

e Reagenzzugabe: Es werden 100 pl eines Silylierungsmittels, wie z. B. N,O-
Bis(trimethylsilyl)trifluoracetamid (BSTFA) mit 1 % Trimethylchlorsilan (TMCS), zu dem
getrockneten Analyten gegeben.

» Reaktion: Das Flaschchen wird fest verschlossen und 30 Minuten lang bei 70 °C in einem
Heizblock inkubiert.

e Analyse: Nach dem Abkihlen auf Raumtemperatur wird eine 1-pl-Aliquote der derivatisierten
Probe direkt in das GC-MS-System injiziert.

Quantitative Daten:

. . m/z-lonen )
Retentionszeit L Nachweisgrenze
Analyt . (Quantifizierung/Qu
(min) . (ng/ml)
alifizierung)
Bis-TMS-3'-
Acetamido-4'- 15.2 309 (M+), 294, 73 5

hydroxyacetanilid

Logischer Arbeitsablauf fur die GC-MS-Analyse:
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Abbildung 1: Arbeitsablauf der Deallylierung und Silylierung.

Saure Hydrolyse und anschlieBende Derivatisierung
fur die HPLC-UV-Analyse

Anwendung: Diese Methode wird verwendet, um die Acetanilid-Struktur zu 3-Amino-4-
allyloxyphenol zu hydrolysieren. Die resultierende primare Aminogruppe kann dann mit einem

© 2025 BenchChem. All rights reserved. 3/10 Tech Support


https://www.benchchem.com/product/b019204?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b019204?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

chromophoren Reagenz derivatisiert werden, um die Nachweisbarkeit mittels HPLC mit UV-
Detektor zu verbessern.

Experimentelles Protokoll:
Teil A: Saure Hydrolyse des Amids[4][5]

o Reaktionsaufbau: 5 mg 3'-Acetamido-4'-allyloxyacetanilid werden in einem 25-ml-
Rundkolben mit 10 ml 6 M Salzsaure versetzt.

o Reaktion: Die Mischung wird 1 Stunde lang unter Rickfluss erhitzt. Der Fortschritt der
Reaktion kann mittels Dinnschichtchromatographie (DC) Uberwacht werden.

o Neutralisation: Nach dem Abkuhlen auf Raumtemperatur wird die Reaktionsmischung
vorsichtig mit 10%iger Natriumhydroxidldsung neutralisiert, bis der pH-Wert etwa 7 betragt.

[4]

o Extraktion: Das Produkt wird dreimal mit 15 ml Ethylacetat extrahiert. Die vereinigten
organischen Phasen werden Uber wasserfreiem Magnesiumsulfat getrocknet, filtriert und das
Losungsmittel im Vakuum entfernt.

Teil B: Derivatisierung mit Dansylchlorid

Probenvorbereitung: Der getrocknete Rickstand aus Teil A wird in 1 ml Acetonitril gelost.

e Reagenzzugabe: Es werden 1,5 Aquivalente Dansylchlorid (gelost in Aceton) und 2
Aquivalente Natriumbicarbonat (als Base) zu der Lésung gegeben.

e Reaktion: Die Mischung wird 1 Stunde lang bei 60 °C im Dunkeln inkubiert.

o Aufarbeitung: Nach dem Abkuhlen wird die Reaktion durch Zugabe von 100 pl 5%iger
wassriger Ammoniaklésung beendet, um Uberschissiges Dansylchlorid zu entfernen.

e Analyse: Die resultierende Losung wird filtriert und eine 20-pl-Aliquote in das HPLC-System
injiziert.

Quantitative Daten:
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Quantifizierun

. Retentionszeit Anregung A Emission A
Derivat ) gsgrenze
(min) (nm) (nm)
(ng/ml)
Dansyl-3-Amino-
12.5 340 525 0.1

4-allyloxyphenol

Experimenteller Arbeitsablauf fir die HPLC-Analyse:

Protokoll: Hydrolyse und Dansylierung
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Abbildung 2: Arbeitsablauf der Amidhydrolyse und Dansylierung.

Williamson-Ethersynthese zur Modifikation der
Allylgruppe

Anwendung: Diese Methode erméglicht die Synthese von Analoga von 3'-Acetamido-4'-
allyloxyacetanilid durch De-allylierung und anschlielBende Einfiihrung verschiedener Alkyl- oder
Arylalkylgruppen. Dies ist nitzlich fur Studien zur Struktur-Wirkungs-Beziehung (SAR) in der
Arzneimittelentwicklung.[6][7]

Experimentelles Protokoll:
Teil A: De-allylierung (wie in Protokoll 1, Teil A beschrieben)
Teil B: Williamson-Ethersynthese[6]

« Basenbehandlung: Das in Teil A erhaltene 3'-Acetamido-4'-hydroxyacetanilid (1 Aquivalent)
wird in trockenem Dimethylformamid (DMF) gel6st. Es wird Natriumhydrid (1,2 Aquivalente,
60%ige Dispersion in Mineral6l) portionsweise bei 0 °C zugegeben. Die Mischung wird 30
Minuten lang bei Raumtemperatur gerthrt.

« Alkylierung: Das entsprechende Alkylhalogenid (z. B. Benzylbromid, 1,1 Aquivalente) wird zu
der Reaktionsmischung gegeben.

» Reaktion: Die Mischung wird 12 Stunden lang bei Raumtemperatur gerihrt.

o Aufarbeitung: Die Reaktion wird durch vorsichtige Zugabe von Wasser beendet. Das Produkt
wird mit Ethylacetat extrahiert. Die organische Schicht wird mit Wasser und Kochsalzldsung
gewaschen, Uber Natriumsulfat getrocknet und das Losungsmittel wird unter reduziertem
Druck entfernt.

e Reinigung: Das Rohprodukt wird durch Saulenchromatographie auf Kieselgel gereinigt, um
das gewtinschte Ether-Derivat zu erhalten.

Beispieldaten fir synthetisierte Derivate:

© 2025 BenchChem. All rights reserved. 6/10 Tech Support


https://www.benchchem.com/product/b019204?utm_src=pdf-body-img
https://en.wikipedia.org/wiki/Williamson_ether_synthesis
https://www.researchgate.net/publication/340770307_Williamson_ether_synthesis
https://en.wikipedia.org/wiki/Williamson_ether_synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b019204?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

hodological licati
BENGHE ey cricn

Alkylhalogenid Produkt

Ausbeute (%)

3'-Acetamido-4'-

Benzylbromid - 85
(benzyloxy)acetanilid
o 3'-Acetamido-4'-
Ethyliodid N 92
ethoxyacetanilid
] 3'-Acetamido-4'-(prop-2-yn-1-
Propargylbromid 78

yloxy)acetanilid

Syntheseweg fiir Derivate:
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Syntheseweg: Williamson-Ethersynthese
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Abbildung 3: Allgemeiner Syntheseweg fur Ether-Derivate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti
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and industry. Email: info@benchchem.com
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